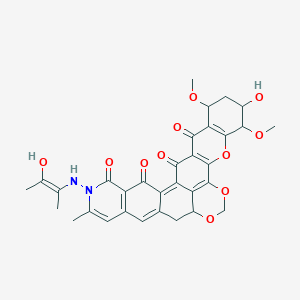

Actinoplanone G

Descripción

Propiedades

Número CAS |

116200-82-9 |

|---|---|

Fórmula molecular |

C32H30N2O11 |

Peso molecular |

618.6 g/mol |

Nombre IUPAC |

3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+ |

Clave InChI |

WGPBBJROUQQTBF-SEYXRHQNSA-N |

SMILES |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O |

SMILES isomérico |

CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C |

SMILES canónico |

CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C |

Sinónimos |

Actinoplanone G |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Reactivity with Carbonyl Compounds

Actinoplanone G undergoes structural modifications when exposed to carbonyl-containing reagents:

-

Acetylation : Reacts with 2,3-butanedione to form acetylated derivatives, confirmed by HRFAB-MS and NMR analysis .

-

Key Observations :

NMR Spectral Signatures

The reactivity of Actinoplanone G is reflected in its distinct NMR profiles:

Table 2: Key NMR Data for Actinoplanone G

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 4-H | 6.45 | Doublet (J=0.5 Hz) | C-4 olefinic proton |

| 3-CH₃ | 2.29 | Singlet | Methyl at C-3 |

| C-3 | 135.40 | Quaternary | Aromatic carbon |

| C-4 | 111.88 | Methine | Olefinic carbon |

Mechanistic Insights

-

Electrophilic Substitution : The chlorine atom in Actinoplanone A is replaced by hydrogen via acid-catalyzed dehalogenation, facilitated by acetic acid .

-

Ring Modifications : The A-ring undergoes structural changes, evidenced by shifts in aromatic proton signals (δ 6.34 to δ 6.45) .

Comparative Reactivity

Actinoplanone G exhibits distinct reactivity compared to analogs (e.g., Actinoplanones E and F):

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Comparison

Actinoplanone G is hypothesized to share a benzyl ketone backbone with Actinoplanone A, oxcarbazepine (an antiepileptic drug), and prasugrel (a platelet inhibitor) . The table below summarizes key structural features:

Key Observations :

- Actinoplanone G and A likely differ in side-chain modifications, influencing solubility and target specificity.

- Unlike oxcarbazepine and prasugrel, which are synthetic drugs with heterocyclic systems, actinoplanones are natural products with simpler aromatic frameworks .

Functional and Pharmacological Comparison

Antimicrobial Activity

Actinoplanone A demonstrates moderate activity against Gram-positive bacteria, a trait likely shared with Actinoplanone G due to structural conservation .

Métodos De Preparación

Microbial Strain and Culture Conditions

Actinoplanone G is biosynthesized by the actinobacterium Actinoplanes sp. R-304. The strain is cultivated in a liquid medium under aerobic conditions, typically at 27°C for 7–10 days. The fermentation broth (27 liters) is filtered to remove cellular debris, leaving a supernatant rich in secondary metabolites.

Biosynthetic Pathway

The compound belongs to the actinoplanones family, characterized by a fused xanthone-anthraquinone scaffold. Biosynthesis involves polyketide synthase (PKS) pathways, with post-PKS modifications introducing chlorine, methyl, and acetyl groups. The stereochemistry at positions 9R, 24S, 25R, and 27S is conserved across all actinoplanones, including G.

Extraction and Initial Purification

Solvent Extraction

The filtered broth is acidified to pH 2.0 using HCl, and bioactive compounds are extracted with ethyl acetate (EtOAc). This step partitions actinoplanones into the organic phase, yielding a crude extract (382–393 mg).

Silica Gel Chromatography

The extract is subjected to silica gel column chromatography with a stepwise elution of CHCl₃/MeOH mixtures containing 0.5% acetic acid (AcOH). Two active fractions are obtained:

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC

Active fractions are further purified using a Unisil Q C8 column (10.7 × 250 mm, 5 μm) with 55% acetonitrile (MeCN) as the mobile phase (flow rate: 5 ml/min). Actinoplanone G elutes at 17.5 minutes, as detected by a refractive index (RI) detector.

Table 1: HPLC Retention Times of Actinoplanones

| Compound | Retention Time (min) | Yield (mg) |

|---|---|---|

| Actinoplanone A | 9.8 | 95 |

| Actinoplanone G | 17.5 | 14 |

| Actinoplanone E | 12.0 | 6 |

| Actinoplanone F | 12.8 | 45 |

Preparative Thin-Layer Chromatography (TLC)

Final purification is achieved via preparative TLC (20 × 20 cm, 1 mm thickness) using silica gel plates. Actinoplanone G is isolated as a yellowish solid (14 mg) with >95% purity.

Chemical Conversion from Actinoplanone C

Reaction Conditions

Actinoplanone G is hypothesized to form artificially from actinoplanone C (3) under acidic conditions. While explicit details are scarce, analogous reactions (e.g., conversion of actinoplanone A to E/F) provide insight:

Mechanistic Insights

The reaction likely involves keto-enol tautomerism, with acetic acid catalyzing the condensation of actinoplanone C with diketones. This modifies the N-2 and C-4 substituents, yielding actinoplanone G’s unique acetylated side chain.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₀N₂O₁₁ |

| Molecular Weight | 618.6 g/mol |

| Solubility | DMSO, MeOH, CHCl₃ |

Discussion of Key Findings

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of Actinoplanone G, and how should data be interpreted?

Actinoplanone G’s structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR interpretation, researchers should compare chemical shifts with related actinomycete-derived polyketides and validate stereochemistry via NOESY/ROESY experiments. HR-MS data must confirm molecular formulas (e.g., [M+H]⁺/[M-H]⁻ ions) with <5 ppm mass error .

Q. What methodologies are effective for isolating Actinoplanone G from microbial fermentations?

Isolation protocols often employ solvent extraction (ethyl acetate or n-butanol) followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with C18 columns. Solvent systems should be optimized via TLC-guided fractionation. Yield improvements require monitoring fermentation conditions (pH, temperature, media composition) and using UV-Vis or LC-MS for peak tracking .

Q. How can researchers validate the bioactivity of Actinoplanone G in preliminary assays?

Standardize bioassays using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations). For antimicrobial activity, follow CLSI guidelines with Mueller-Hinton agar and standardized inoculum sizes. Include solvent controls to rule out false positives and triplicate runs for statistical significance (p<0.05 via Student’s t-test) .

Advanced Research Questions

Q. How can contradictory bioactivity data for Actinoplanone G across studies be reconciled?

Contradictions may arise from variations in assay conditions (e.g., cell line selection, serum concentration) or compound purity. Researchers should conduct comparative studies using identical protocols, validate compound stability (via LC-MS), and perform meta-analyses of published data to identify confounding variables. Sensitivity analyses (e.g., leave-one-out cross-validation) can quantify reproducibility .

Q. What experimental designs are optimal for investigating Actinoplanone G’s mechanism of action?

Combine omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockout models to identify target pathways. For example, RNA-seq can reveal differentially expressed genes post-treatment, followed by pathway enrichment analysis (KEGG, GO terms). Validate targets via siRNA silencing and rescue experiments .

Q. How can yield optimization of Actinoplanone G be systematically approached in fermentation?

Apply response surface methodology (RSM) with central composite design to optimize media components (carbon/nitrogen sources, trace elements). Monitor yield via qPCR of biosynthetic gene clusters (PKS genes) and correlate with LC-MS quantification. Scale-up studies should assess oxygen transfer rates and shear stress in bioreactors .

Q. What statistical methods are appropriate for analyzing Actinoplanone G’s dose-dependent effects in vivo?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) in GraphPad Prism. For in vivo toxicity, apply Kaplan-Meier survival analysis and Cox proportional hazards models. Account for inter-individual variability via mixed-effects models .

Q. How can researchers address solubility challenges in Actinoplanone G formulation studies?

Screen co-solvents (DMSO, PEGs) and surfactants (Poloxamer 407) via phase solubility diagrams. Nanocarriers (liposomes, PLGA nanoparticles) can enhance bioavailability; characterize encapsulation efficiency via dialysis and in vitro release kinetics under physiological conditions .

Methodological Guidance for Data Interpretation

Q. What criteria should be used to assess the reliability of Actinoplanone G’s reported bioactivity data?

Q. How should researchers design studies to investigate Actinoplanone G’s synergistic effects with other compounds?

Use Chou-Talalay combination index (CI) analysis in CompuSyn. Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) with isobolograms quantify synergy (CI<1). Validate in 3D cell cultures or organoids to mimic physiological complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.